

Technical Support Center: IOA-244 Canine Studies

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Compound of Interest		
Compound Name:	Roginolisib	
Cat. No.:	B2511894	Get Quote

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the PI3K δ inhibitor, IOA-244 (**Roginolisib**), in canine models. This guide includes frequently asked questions (FAQs) and troubleshooting advice regarding dose-limiting toxicities observed in canines.

Frequently Asked Questions (FAQs)

Q1: What are the known dose-limiting toxicities (DLTs) of IOA-244 in canines?

A1: Pre-clinical toxicology studies of orally administered IOA-244 in dogs have identified dose-dependent toxicities primarily affecting the gastrointestinal tract, skin, and lymphoid tissue.[1][2] At doses of 15 mg/kg and higher, toxicities affecting the digestive mucosa, liver, and skin were observed.[1][2] Doses of 30 mg/kg and greater were associated with a higher incidence of mortality.[1]

Q2: Was a No-Observed-Adverse-Effect-Level (NOAEL) determined for IOA-244 in dogs?

A2: No, a NOAEL was not established in canines. This was due to the observation of epithelial lesions of the skin at a dose of 5 mg/kg and necrotizing damage to the intestinal epithelia at doses of 15 mg/kg and higher. However, the adverse effects seen at the 5 mg/kg dose were considered monitorable and reversible.

Q3: Are the toxicities observed in dogs reversible?



A3: Yes, toxicities affecting the digestive mucosa, liver, and skin that were observed at doses of 15 mg/kg and higher were found to resolve after the cessation of treatment.

Troubleshooting Guide

Issue: Unexpected mortality in canine subjects at lower than anticipated doses.

Troubleshooting Steps:

- Verify Dosing Solution: Ensure the correct concentration and formulation of IOA-244.
- Review Animal Health Status: Pre-existing health conditions can exacerbate drug toxicity. A
 thorough health screening of study animals is crucial.
- Monitor for Early Signs of Toxicity: Closely monitor for early indicators of gastrointestinal distress (e.g., vomiting, diarrhea) and skin lesions, as these were the primary dosedependent toxicities observed.

Issue: Severe skin and gastrointestinal adverse events.

Troubleshooting Steps:

- Dose Adjustment: Consider dose reduction. Studies indicate these toxicities are dosedependent.
- Supportive Care: Implement supportive care protocols to manage symptoms of gastrointestinal and dermatological toxicity.
- Monitor Plasma Levels: The pharmacokinetic profile of IOA-244 is a key factor in its toxicity.
 Monitoring plasma levels can help ensure they remain within a therapeutic and tolerable range.

Quantitative Data Summary

The following table summarizes the dose-dependent toxicities of IOA-244 observed in canines from non-clinical toxicology studies.



Dose Level (mg/kg)	Observed Toxicities
5	Epithelial lesions of the skin (considered monitorable and reversible)
≥ 15	Necrotizing damage of the intestinal epithelia, toxicities affecting the digestive mucosa, liver, and skin (cleared after treatment cessation)
≥ 30	Greater incidence of mortality, dose-dependent skin and gastrointestinal toxicity
All Doses	Lymphoid tissue toxicity

Experimental Protocols

The determination of dose-limiting toxicities for a novel compound like IOA-244 in canines typically follows a structured dose-range finding (DRF) study followed by a Good Laboratory Practice (GLP) toxicology study.

Key Methodologies:

- Dose-Range Finding (DRF) Study:
 - Objective: To identify a range of doses for the subsequent GLP study, including a non-toxic dose and a toxic dose.
 - Methodology: Small groups of animals are given escalating single or repeated doses of the test article. Clinical observations, body weight, food consumption, and clinical pathology are monitored.
- 4-Week GLP Toxicology Study:
 - Objective: To evaluate the safety profile of the compound over a longer duration and to identify potential target organs of toxicity.
 - Methodology: IOA-244 was administered once daily to dogs. Comprehensive monitoring includes daily clinical observations, regular measurements of body weight and food



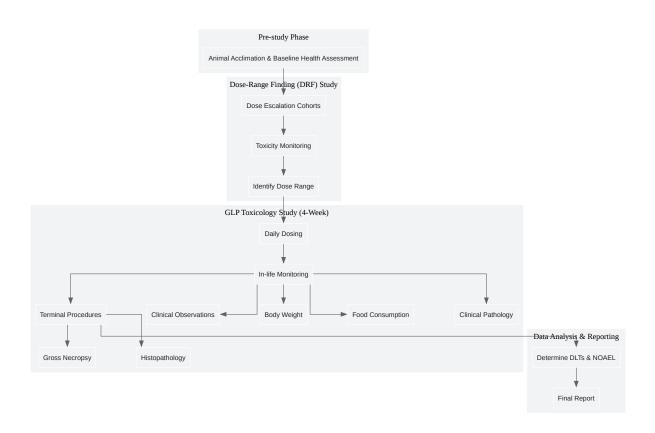
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consumption, ophthalmology exams, electrocardiograms (ECGs), and extensive clinical and anatomic pathology evaluations at the end of the study.

Visualizations

Below are diagrams illustrating the experimental workflow for determining dose-limiting toxicities and the signaling pathway targeted by IOA-244.

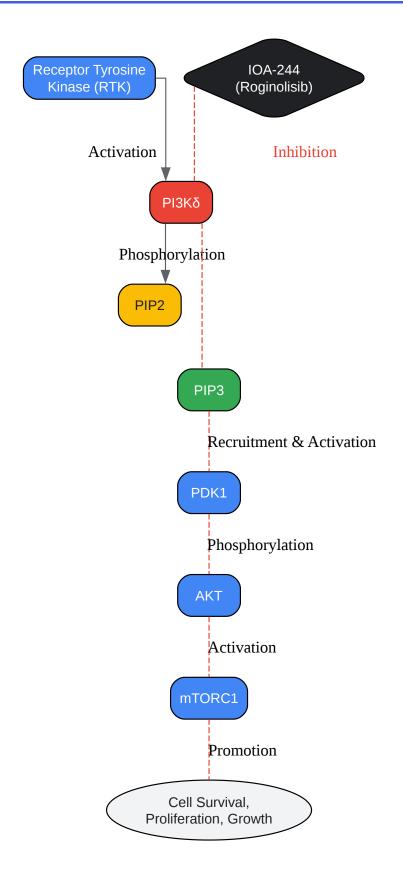




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Caption: Experimental Workflow for Canine Toxicology Studies.





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Caption: IOA-244 Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition.



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References

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